(4-Formyl-2,6-dimethoxyphenyl) 2-chloro-4-nitrobenzoate
Overview
Description
(4-Formyl-2,6-dimethoxyphenyl) 2-chloro-4-nitrobenzoate is an organic compound that features both aldehyde and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-2,6-dimethoxyphenyl) 2-chloro-4-nitrobenzoate typically involves the esterification of 2-chloro-4-nitrobenzoic acid with (4-formyl-2,6-dimethoxyphenyl) methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-2,6-dimethoxyphenyl) 2-chloro-4-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: (4-Formyl-2,6-dimethoxyphenyl) 2-carboxy-4-nitrobenzoate.
Reduction: (4-Formyl-2,6-dimethoxyphenyl) 2-chloro-4-aminobenzoate.
Substitution: (4-Formyl-2,6-dimethoxyphenyl) 2-(substituted)benzoate.
Scientific Research Applications
(4-Formyl-2,6-dimethoxyphenyl) 2-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Formyl-2,6-dimethoxyphenyl) 2-chloro-4-nitrobenzoate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: An aniline derivative with two chlorine atoms.
2,6-Dichloroaniline: Another aniline derivative with chlorine atoms in different positions.
4-Chloro-2-nitrobenzoic acid: A compound with similar functional groups but lacking the aldehyde and methoxy groups.
Uniqueness
(4-Formyl-2,6-dimethoxyphenyl) 2-chloro-4-nitrobenzoate is unique due to the presence of both aldehyde and ester functional groups, which provide it with a distinct reactivity profile. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) 2-chloro-4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO7/c1-23-13-5-9(8-19)6-14(24-2)15(13)25-16(20)11-4-3-10(18(21)22)7-12(11)17/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTOIONUSDNXRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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